alpha alpha alpha 24R-METHYLCHOLEST-3-ENE AND alpha alpha alpha 24R-ETHYLCHOLEST-3-ENE
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Overview
Description
α α α 24R-METHYLCHOLEST-3-ENE: and α α α 24R-ETHYLCHOLEST-3-ENE are steroidal compounds with fascinating structures. Let’s break down their features:
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α α α 24R-METHYLCHOLEST-3-ENE
- Molecular Formula: C57H98
- Molecular Weight: 783.39 g/mol
- IUPAC Name: 17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
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α α α 24R-ETHYLCHOLEST-3-ENE
- Molecular Formula: C28H48
- Molecular Weight: 400.68 g/mol
- IUPAC Name: 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Preparation Methods
Synthetic Routes:
- These compounds can be synthesized through multi-step organic synthesis.
- Key steps involve cyclization, rearrangement, and selective functional group modifications.
Reaction Conditions:
- Specific reaction conditions depend on the synthetic route.
- Commonly used reagents include Grignard reagents, acid-catalyzed cyclizations, and hydrogenation catalysts.
Industrial Production:
- Industrial-scale production methods may involve enzymatic transformations or microbial fermentation.
- Optimization of yield and purity is crucial for commercial viability.
Chemical Reactions Analysis
Types of Reactions:
- Both compounds can undergo various reactions:
- Oxidation: Oxidative cleavage of side chains.
- Reduction: Reduction of double bonds.
- Substitution: Alkylations or halogenations.
Common Reagents and Conditions:
- Oxidation: KMnO4, OsO4, or CrO3.
- Reduction: H2/Pd-C, LiAlH4, or NaBH4.
- Substitution: Alkyl halides, Lewis acids, or nucleophiles.
Major Products:
- Oxidation: Aldehydes or ketones.
- Reduction: Saturated sterols.
- Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry: Precursors for steroidal drug synthesis.
Biology: Studying membrane fluidity and lipid metabolism.
Medicine: Potential therapeutic agents (e.g., anti-inflammatory or anticancer).
Industry: Used in cosmetics, pharmaceuticals, and hormone replacement therapy.
Mechanism of Action
- These compounds likely interact with cell membrane receptors or intracellular signaling pathways.
- Further research is needed to elucidate specific targets.
Comparison with Similar Compounds
Uniqueness: The combination of 24R configuration, methyl group, and ethyl group sets them apart.
Similar Compounds: Other steroidal analogs like cholesterol, ergosterol, and stigmasterol.
Properties
Molecular Formula |
C57H98 |
---|---|
Molecular Weight |
783.4 g/mol |
IUPAC Name |
17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H50.C28H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6;1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h8,10,20-27H,7,9,11-19H2,1-6H3;7,9,19-26H,8,10-18H2,1-6H3 |
InChI Key |
UWMUUPHZSXKMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC=C4)C)C |
Origin of Product |
United States |
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